4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a trifluoromethyl group, and a butanamide backbone
Preparation Methods
The synthesis of 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-oxo-N~1~-[3-(trifluoromethyl)phenyl]butanamide under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(FLUOROMETHYL)PHENYL]BUTANAMIDE
- 4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(CHLOROMETHYL)PHENYL]BUTANAMIDE
These compounds share a similar backbone but differ in the substituents on the phenyl ring, which can significantly affect their chemical and biological properties.
Properties
Molecular Formula |
C19H18F3N3O2 |
---|---|
Molecular Weight |
377.4g/mol |
IUPAC Name |
N'-[(E)-(4-methylphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]butanediamide |
InChI |
InChI=1S/C19H18F3N3O2/c1-13-5-7-14(8-6-13)12-23-25-18(27)10-9-17(26)24-16-4-2-3-15(11-16)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,26)(H,25,27)/b23-12+ |
InChI Key |
YYKHMXCJDQUCHT-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.